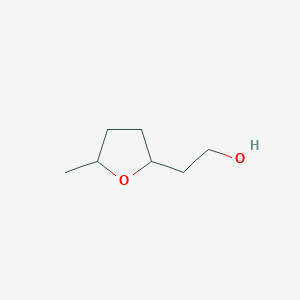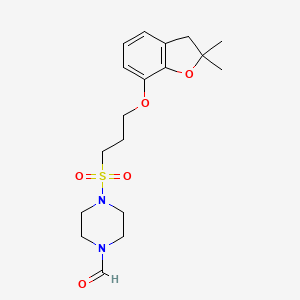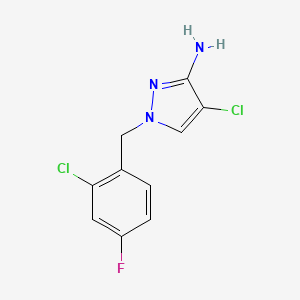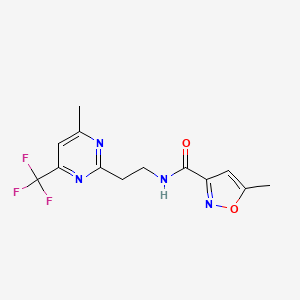
2-(5-Methyloxolan-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Methyloxolan-2-yl)ethanol” is a chemical compound that is related to ethanol. It has a molecular weight of 129.2 and is a liquid at room temperature . It is also known as "2-(5-methyltetrahydrofuran-2-yl)ethan-1-amine" .
Synthesis Analysis
The synthesis of “this compound” could potentially involve a retrosynthetic analysis . This approach involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is related to that of ethanol, with an additional 5-methyloxolan-2-yl group . This group is a five-membered ring containing oxygen, similar to an oxolane ring, with a methyl group attached .Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially be similar to those of ethanol. For example, ethanol can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) using suitable oxidizing agents .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature with a molecular weight of 129.2 . It is likely to have similar physical and chemical properties to ethanol, which is a clear, colorless liquid with a boiling point of 78.5°C .科学的研究の応用
Use in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, closely related to 2-(5-Methyloxolan-2-yl)ethanol, has been identified as an effective protecting group for methacrylic acid (MAA). This group can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110 °C. This property makes it a valuable component in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
In Organic Synthesis
The preparation of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst has been demonstrated. This compound serves as a useful methyl vinyl ketone equivalent in organic synthesis (Petroski, 2002).
As a Sustainable Solvent
2-Methyloxolane (2-MeOx) has been explored as a bio-based solvent for the extraction of natural products and food ingredients. It offers an environmentally friendly and economically viable alternative to conventional petroleum-based solvents, with applications in various fields of modern plant-based chemistry (Rapinel et al., 2020).
In Fuel and Solvent Applications
The compound has been studied for its potential in the creation of sustainable gasoline blending components, diesel oxygenates, and industrial solvents. Its use in the dehydration of alcohols like ethanol to produce high octane gasoline alternatives and its low solubility in water highlight its potential in fuel applications (Harvey, Merriman, & Quintana, 2016).
In Chemical Reactions and Catalysis
The compound has been involved in various chemical reactions, including esterifications and catalytic conversions. For instance, its derivatives have been used in selective esterifications of primary alcohols in water-containing solvents, demonstrating its versatility in organic chemistry (Wang, Aleiwi, Wang, & Kurosu, 2012).
作用機序
Target of Action
2-(5-Methyloxolan-2-yl)ethanol, also known as Lilac alcohol , is a small chemical compound The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It is known that different enantiomers of similar compounds like linalool and lilac aldehydes are efficient agents mediating dual functions of pollinator attraction and floral defense .
特性
IUPAC Name |
2-(5-methyloxolan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-2-3-7(9-6)4-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKWKLLRZMFTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2478094.png)






![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenyldiazenylphenyl)pyridin-4-one](/img/structure/B2478108.png)
![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2478112.png)
![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2478113.png)
![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone](/img/structure/B2478114.png)
![2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2478115.png)